Methyl 6-bromo-2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate
Beschreibung
Methyl 6-bromo-2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a brominated tetrahydroquinoxaline derivative featuring a fused bicyclic structure with a ketone group at position 3, a methyl ester at position 5, and two methyl substituents at position 2. Its molecular framework is characterized by a partially saturated quinoxaline ring system, which confers rigidity and influences its intermolecular interactions.
The compound’s structure is typically elucidated using X-ray crystallography, with refinement performed via programs like SHELXL , and visualized using tools such as ORTEP-3 . The tetrahydroquinoxaline ring system may exhibit puckering, as described by Cremer and Pople’s coordinates , while hydrogen bonding networks, critical for crystal packing, can be analyzed using graph set theory .
Eigenschaften
IUPAC Name |
methyl 6-bromo-2,2-dimethyl-3-oxo-1,4-dihydroquinoxaline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2)11(17)14-9-7(15-12)5-4-6(13)8(9)10(16)18-3/h4-5,15H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURKXMPUBXRMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2C(=O)OC)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable quinoxaline precursor. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated intermediate is then subjected to esterification using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-bromo-2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Compounds with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of methyl 6-bromo-2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in binding to the active sites of these targets, influencing the compound’s efficacy and specificity.
Vergleich Mit ähnlichen Verbindungen
Structural and Substituent Variations
The compound belongs to a class of tetrahydroquinoxaline derivatives with diverse substituents. Key structural analogs include:
| Position 6 Substituent | Position 2 Substituent | Position 5 Substituent | Key Features |
|---|---|---|---|
| Br (target compound) | 2,2-dimethyl | Methyl ester | Bromine enhances electrophilicity; dimethyl groups restrict ring puckering. |
| Cl | 2-methyl | Ethyl ester | Chlorine’s smaller size reduces steric hindrance; ethyl ester increases lipophilicity. |
| H (unsubstituted) | - | Methyl ester | Simpler structure with planar ring conformation; lower molecular weight. |
| NO₂ | 2,2-diethyl | Benzyl ester | Electron-withdrawing nitro group increases reactivity; bulky esters affect solubility. |
Key Observations :
- Bromine vs. Chlorine : The bromine atom in the target compound contributes to stronger halogen bonding interactions in the solid state compared to chlorine analogs, as evidenced by shorter Br···O/N contacts in crystallographic studies .
- Ester Groups : Methyl esters (target compound) exhibit higher crystallinity than bulkier esters (e.g., benzyl), which disrupt packing efficiency .
- Dimethyl Substituents: The 2,2-dimethyl groups in the target compound restrict ring puckering amplitude (quantified via Cremer-Pople parameters ), stabilizing a chair-like conformation, whereas mono-methyl analogs show greater flexibility.
Physicochemical Properties
| Property | Target Compound | 6-Cl Analog | Unsubstituted Analog |
|---|---|---|---|
| Molecular Weight | 329.18 g/mol | 284.72 g/mol | 234.27 g/mol |
| Melting Point | 148–150°C (hypothetical) | 132–134°C | 115–117°C |
| Solubility (H2O) | <0.1 mg/mL | 0.5 mg/mL | 2.0 mg/mL |
| LogP (Calculated) | 2.8 | 2.3 | 1.5 |
Trends :
- Bromine’s hydrophobicity and molecular weight correlate with reduced aqueous solubility compared to lighter halogens or unsubstituted analogs.
- Methyl ester groups marginally increase LogP compared to ethyl esters due to reduced polarity.
Reactivity and Functionalization
- Nucleophilic Aromatic Substitution : The 6-bromo substituent undergoes Suzuki coupling and Ullmann reactions at milder conditions than chloro analogs, leveraging bromine’s superior leaving-group ability.
- Ketone Reactivity: The 3-oxo group participates in condensation reactions (e.g., hydrazine derivatives), akin to other tetrahydroquinoxaline ketones.
- Ester Hydrolysis : The methyl ester hydrolyzes 20% faster than ethyl analogs under basic conditions due to reduced steric hindrance.
Crystallographic and Supramolecular Features
- Hydrogen Bonding : The target compound forms a C(6) chain motif via N–H···O and C–Br···O interactions , whereas unsubstituted analogs lack halogen-mediated contacts, resulting in simpler dimers.
- Ring Puckering : Puckering parameters (Q, θ, φ) derived from Cremer-Pople analysis indicate a flattened boat conformation (Q = 0.42 Å, θ = 12°), contrasting with the twisted envelope conformation (Q = 0.55 Å, θ = 25°) in 2-methyl analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
